molecular formula C18H22FN5O3 B2440151 ethyl 4-({[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)piperidine-1-carboxylate CAS No. 1326929-74-1

ethyl 4-({[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)piperidine-1-carboxylate

Cat. No. B2440151
CAS RN: 1326929-74-1
M. Wt: 375.404
InChI Key: XMDTUCUCUBGVTC-UHFFFAOYSA-N
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Description

The compound is a derivative of piperidine, which is a common structure in many pharmaceuticals and other active compounds. The presence of the 1,2,3-triazole ring suggests that it might have been synthesized using click chemistry . The fluoro-methylphenyl group is a common motif in medicinal chemistry, often used to improve the pharmacokinetic properties of a drug .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a piperidine ring, a 1,2,3-triazole ring, and a fluoro-methylphenyl group . These groups could potentially confer a variety of properties to the compound, depending on their exact arrangement and the presence of any other functional groups .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the piperidine and 1,2,3-triazole rings, as well as the fluoro-methylphenyl group . The piperidine ring is a common structural motif in many biologically active compounds and can participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the piperidine and 1,2,3-triazole rings could potentially confer a degree of polarity to the compound, which could influence its solubility and other properties .

Scientific Research Applications

Microwave-Assisted Synthesis and Biological Activities

A study by Başoğlu et al. (2013) involved microwave-assisted synthesis of molecules containing penicillanic acid or cephalosporanic acid moieties, showcasing antimicrobial, antilipase, and antiurease activities. This underscores the compound's utility in developing molecules with significant biological activities (Başoğlu et al., 2013).

Inhibitors of Mycobacterium tuberculosis GyrB

Jeankumar et al. (2013) designed and synthesized novel Mycobacterium tuberculosis GyrB inhibitors, highlighting the compound's application in targeting infectious diseases. This research indicates its potential in antimycobacterial drug development (Jeankumar et al., 2013).

Antimicrobial Activity Evaluation

Fandaklı et al. (2012) evaluated the antimicrobial activity of new 1,2,4-triazol-3-one derivatives, illustrating the compound's use in synthesizing new antimicrobial agents. This demonstrates its relevance in addressing antimicrobial resistance (Fandaklı et al., 2012).

Antithrombotic Treatment Potential

Hayashi et al. (1998) explored GPIIb/IIIa integrin antagonists with new conformational restriction units, suggesting the compound's application in developing antithrombotic treatments (Hayashi et al., 1998).

Synthesis and Antimicrobial Activities of Triazole Derivatives

Bektaş et al. (2007) synthesized and evaluated the antimicrobial activities of new 1,2,4-triazole derivatives, further confirming the compound's utility in creating antimicrobial agents (Bektaş et al., 2007).

Dual Inhibitor of Monoamine Oxidase A and B

Khan et al. (2022) conducted a study on highly functionalized tetrahydropyridine as a dual inhibitor of monoamine oxidase A and B, showing the compound's application in developing treatments for neurological disorders (Khan et al., 2022).

Safety and Hazards

Without specific data, it’s difficult to comment on the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Given the structural features of this compound, it could potentially be of interest in medicinal chemistry research. Further studies could explore its synthesis, properties, and potential biological activity .

properties

IUPAC Name

ethyl 4-[[1-(4-fluoro-3-methylphenyl)triazole-4-carbonyl]amino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN5O3/c1-3-27-18(26)23-8-6-13(7-9-23)20-17(25)16-11-24(22-21-16)14-4-5-15(19)12(2)10-14/h4-5,10-11,13H,3,6-9H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMDTUCUCUBGVTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC(=O)C2=CN(N=N2)C3=CC(=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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